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Compound of Interest

Compound Name: 2-Ethylpiperidine-2-carboxylic acid
CAS No.: 1227465-64-6
Cat. No.: B166870
Get Quote
. J

Executive Summary & Structural Classification

2-Ethylpipecolic acid (2-ethyl-piperidine-2-carboxylic acid) represents a specific subclass of
non-proteinogenic amino acids. Unlike standard pipecolic acid (a proline homologue), the
introduction of an ethyl group at the

-carbon (C2 position) creates a quaternary stereocenter.
This structural modification is critical for two distinct medicinal chemistry applications:
o Conformational Locking (Peptidomimetics): The

-ethyl group severely restricts rotation around the N-C
(

)and C

-CO (

) bonds, stabilizing specific secondary structures (e.g.,
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-turns or
-helices) and preventing proteolysis.

» Local Anesthetic Analogs: While traditional anesthetics like Ropivacaine are N-alkylated (1-
propyl), derivatives modified at the C2 position modulate the lipophilicity and steric blockade
of the voltage-gated sodium channel (Na

) pore.
Note on Nomenclature:

o -Ethyl (C2-Ethyl): 2-ethyl-2-piperidinecarboxylic acid. (Primary focus of this guide due to
synthetic complexity and high value in drug design).

» N-Ethyl (N1-Ethyl): 1-ethyl-2-piperidinecarboxylic acid. (Discussed as a comparative

baseline for local anesthetic potency).

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-ethylpipecolic acid derivatives is governed by steric bulk, stereochemistry, and
lipophilicity.

The Quaternary Center ( -Substitution)

The defining feature of 2-ethyl derivatives is the replacement of the
-proton with an ethyl group.
e Mechanism of Action (Conformational Constraint):

o/

Restriction: The bulky ethyl group forces the piperidine ring into a specific chair
conformation (usually with the carboxylate axial to avoid A(1,3) strain with the N-
substituent).

o Proteolytic Stability: The absence of an
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-proton renders the amide bond highly resistant to enzymatic hydrolysis by proteases,
extending the half-life of peptide drugs.

o Impact: In HCV NS5A inhibitors or FKBP12 ligands, replacing proline/pipecolic acid with 2-
ethylpipecolic acid can increase potency by 10-100x by "pre-organizing" the bioactive
conformation.

N-Substituent Effects (Lipophilicity & pKa)

For derivatives acting as ion channel blockers (local anesthetics), the N-substituent is the
primary driver of potency.

N-Substituent LogP (Est.) Relative Potency Toxicity Profile
Methyl (Mepivacaine) 1.95 Low Low

Ethyl (N-Ethyl analog)  2.40 Moderate Low-Moderate

Propyl (Ropivacaine) 2.90 High Moderate (Optimized)
Butyl (Bupivacaine) 3.40 Very High High (Cardiotoxic)

e The "Goldilocks" Zone: The N-ethyl derivative often falls short of the hydrophobicity required
for optimal nerve sheath penetration compared to the propyl (Ropivacaine) or butyl
(Bupivacaine) analogs. However, it serves as a critical intermediate for tuning solubility in
complex multi-ring scaffolds.

Stereochemistry (Chiral Switch)

o (S)-Enantiomer: Generally preferred. In local anesthetics, the (S)-enantiomer (e.g.,
Levobupivacaine) exhibits reduced affinity for cardiac Na

1.5 channels compared to the (R)-enantiomer, lowering the risk of fatal arrhythmia.

o Synthesis Implication: Protocols must be enantioselective (e.g., using Seebach’s SRS
method) rather than racemic.

Visualization: SAR & Mechanism Pathways
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Diagram 1: SAR Decision Tree for Pipecolic Acid
Derivatives

This diagram illustrates how structural modifications at the C2 and N1 positions dictate the
therapeutic application.
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Caption: SAR decision matrix differentiating N-alkylated anesthetic pathways from C2-alkylated
peptidomimetic pathways.

Experimental Protocols
Synthesis of (S)-2-Ethylpipecolic Acid

Method: Self-Regeneration of Stereocenters (SRS) via Seebach’s Oxazolidinone. Objective: To
synthesize the quaternary amino acid with high enantiopurity (>98% ee).

Reagents:
e L-Pipecolic acid[1]
e Pivalaldehyde

e LDA (Lithium diisopropylamide)
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» Ethyl lodide (Etl)
e HCI/H20
Protocol:

o Acetalization: Reflux L-pipecolic acid with pivalaldehyde in pentane using a Dean-Stark trap
to form the cis-bicyclic oxazolidinone. (This locks the conformation and protects the N and
0).

e Enolization: Cool the oxazolidinone solution to -78°C in THF. Add LDA (1.1 eq) dropwise. Stir
for 30 mins to generate the lithium enolate.

o Alkylation: Add Ethyl lodide (1.2 eq) slowly. The bulky tert-butyl group on the acetal directs
the electrophile to the face opposite the auxiliary, ensuring retention of configuration relative
to the original center (after hydrolysis).

e Hydrolysis: Treat the alkylated intermediate with 6N HCI under reflux for 4 hours to cleave
the pivalaldehyde auxiliary.

 Purification: Use ion-exchange chromatography (Dowex 50W) to isolate (S)-2-ethylpipecolic
acid.

Biological Evaluation: Voltage-Gated Sodium Channel
Blockade

Method: Whole-Cell Patch Clamp Electrophysiology. Objective: Determine IC50 of the
derivative on Na

1.7 or Na
1.5 channels.
Workflow:

e Cell Line: HEK293 cells stably expressing hNa

1.7.
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e Solution:

o Intracellular: 140 mM CsF, 10 mM NacCl, 10 mM HEPES.

o Extracellular: 140 mM NaCl, 3 mM KCI, 1 mM CacClz, 1 mM MgCl.

e Protocol:

[e]

Hold membrane potential at -100 mV.

o

Depolarize to 0 mV for 20ms at 0.1 Hz.

[¢]

Perfuse 2-ethylpipecolic acid derivative (1 nM — 100 puM).

[¢]

Analysis: Measure peak current inhibition. Calculate 1C50 using the Hill equation.

Synthesis Workflow Visualization
Diagram 2: Seebach SRS Synthesis Pathway

This diagram details the "Self-Regeneration of Stereocenters"” method required to install the
ethyl group at the difficult quaternary position.
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Caption: Step-by-step synthesis of quaternary 2-ethylpipecolic acid via Seebach's SRS

method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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